molecular formula C8H18N2O3 B2985501 Tert-butyl 3-(aminooxy)propylcarbamate CAS No. 847609-99-8

Tert-butyl 3-(aminooxy)propylcarbamate

Cat. No. B2985501
CAS RN: 847609-99-8
M. Wt: 190.243
InChI Key: QNYPOLKQWXCIGA-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminooxy)propylcarbamate is a compound with the CAS Number: 847609-99-8 . It has a molecular weight of 190.24 and is typically stored at a temperature of 4°C . and is in the form of an oil .


Physical And Chemical Properties Analysis

Tert-butyl 3-(aminooxy)propylcarbamate is an oil with a molecular weight of 190.24 . It is stored at a temperature of 4°C .

Scientific Research Applications

Precursor for Study of Foldamer

Tert-butyl 3-(aminooxy)propylcarbamate has been used as a precursor in the study of a new class of foldamer based on aza/α-dipeptide oligomerization. This research explores its potential in stabilizing molecular structures through hydrogen bonding (Abbas, Grégoire, Vanderesse, & Didierjean, 2009).

Transformation to Glycoconjugates

This compound has been applied in glycosylation reactions, transforming tert-butyl carbamates into anomeric 2-deoxy-2-amino sugar carbamates. This process is useful for generating unnatural glycopeptide building blocks (Henry & Lineswala, 2007).

N-tert-butoxycarbonylation Catalyst

In a study demonstrating the N-tert-butoxycarbonylation of amines, tert-butyl carbamates were effectively produced using di-tert-butyl dicarbonate in the presence of La(NO3)3·6H2O under solvent-free conditions (Suryakiran, Prabhakar, Reddy, Rajesh, & Venkateswarlu, 2006).

Oxidation Coupling in Organic Synthesis

Tert-butyl carbamates have been employed in the oxidation coupling of quinoxalin-2(1H)-ones, demonstrating their utility in the preparation of quinoxaline-3-carbonyl compounds, a key motif in bioactive natural products and synthetic drugs (Xie et al., 2019).

Photoredox-Catalyzed Cascade Reactions

In photoredox chemistry, tert-butyl carbamates have been used in cascade reactions to synthesize 3-aminochromones, a process that broadens the applications of photocatalyzed protocols (Wang et al., 2022).

Synthesis of Chiral Compounds

Tert-butyl carbamates have been used in the asymmetric Mannich reaction for synthesizing chiral amino carbonyl compounds (Yang, Pan, & List, 2009).

Catalysis in Butoxycarbonylation

Studies have shown the efficacy of indium(III) halides as catalysts for the N-tert-butoxycarbonylation of amines to produce N-tert-butyl-carbamates, demonstrating chemoselectivity and efficiency in various amine transformations (Chankeshwara & Chakraborti, 2006).

Safety and Hazards

Tert-butyl 3-(aminooxy)propylcarbamate is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Mechanism of Action

Mode of Action

This group is stable and can be cleaved when needed, which might suggest a potential interaction with its targets .

Biochemical Pathways

It readily abstracts acidic protons from substrates, but its steric bulk inhibits the group from participating in nucleophilic substitution . This suggests that TBAPC might interact with biochemical pathways involving proton transfer or nucleophilic substitution.

Pharmacokinetics

. This could potentially impact its bioavailability, as solid compounds generally need to be dissolved in a suitable solvent before they can be absorbed and distributed in the body.

Action Environment

The action of TBAPC can be influenced by environmental factors. For instance, the compound is known to be a solid at temperatures below 22°C . Therefore, temperature could potentially influence the compound’s action, efficacy, and stability. Additionally, the compound should be kept in a dark place and sealed in dry conditions for storage , suggesting that light and moisture could also affect its stability and efficacy.

properties

IUPAC Name

tert-butyl N-(3-aminooxypropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3/c1-8(2,3)13-7(11)10-5-4-6-12-9/h4-6,9H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYPOLKQWXCIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(aminooxy)propylcarbamate

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